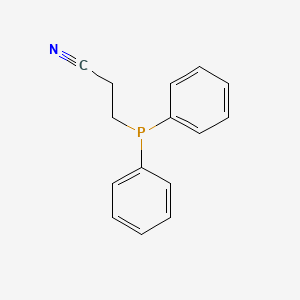

2-Cyanoethyldiphenylphosphine

Description

2-Cyanoethyldiphenylphosphine is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a cyanoethyl (-CH2CH2CN) substituent. Its molecular formula is C15H14NP, with a molecular weight of 238.97 g/mol. The compound is notable for its steric bulk due to the aromatic phenyl groups and the electron-withdrawing cyano group, which influence its reactivity and stability. It is commonly employed as a ligand in transition-metal catalysis and in organic synthesis, where its bulky structure moderates reaction kinetics and selectivity .

Properties

CAS No. |

5032-65-5 |

|---|---|

Molecular Formula |

C15H14NP |

Molecular Weight |

239.25 g/mol |

IUPAC Name |

3-diphenylphosphanylpropanenitrile |

InChI |

InChI=1S/C15H14NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,13H2 |

InChI Key |

LTDNNZNQEQIURO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanoethyldiphenylphosphine can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with acrylonitrile under controlled conditions. The reaction typically requires a base, such as sodium hydride, to deprotonate the diphenylphosphine, facilitating the nucleophilic attack on the acrylonitrile .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyldiphenylphosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: It can participate in substitution reactions where the cyanoethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acids can facilitate substitution reactions.

Major Products

The major products

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following compounds share structural similarities with 2-Cyanoethyldiphenylphosphine but differ in substituents and applications:

2-Cyanoethyldiisopropylchlorophosphoramidite

- Molecular Formula : C9H18ClN2OP

- Molecular Weight : ~236.42 g/mol

- Substituents: Diisopropylamino, chloro, and cyanoethyl groups.

- Key Features : The presence of a chlorophosphoramidite group (-N(i-Pr)2Cl) makes this compound highly reactive in nucleophilic substitution reactions. It is widely used in oligonucleotide synthesis, particularly in solid-phase phosphoramidite chemistry for DNA/RNA assembly .

- Comparison: Unlike this compound, this compound’s diisopropylamino group enhances solubility in non-polar solvents, while the chloro group increases electrophilicity at the phosphorus center.

2-Cyanoethyl Dichlorophosphite

- Molecular Formula: C3H4Cl2NOP

- Molecular Weight : ~171.97 g/mol

- Substituents: Two chlorine atoms and a cyanoethyl group.

- Key Features : The dichlorophosphite structure (Cl2P-O-CH2CH2CN) renders it highly reactive toward hydrolysis and alcoholysis. It serves as a precursor in the synthesis of phosphonate esters and other phosphorus-containing intermediates .

- Comparison: The absence of bulky aryl groups (e.g., phenyl) makes this compound more reactive but less stable than this compound. Its applications focus on phosphorylation reactions rather than catalysis.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| This compound | C15H14NP | 238.97 | Diphenyl, cyanoethyl | Moderate (steric hindrance) | Catalysis, ligand chemistry |

| 2-Cyanoethyldiisopropylchlorophosphoramidite | C9H18ClN2OP | 236.42 | Diisopropylamino, chloro, cyanoethyl | High (electrophilic P) | Oligonucleotide synthesis |

| 2-Cyanoethyl Dichlorophosphite | C3H4Cl2NOP | 171.97 | Dichloro, cyanoethyl | Very high (hydrolysis-prone) | Phosphorylation intermediates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.